1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the 3-chloro-4-methylphenyl group: This step can be achieved through a substitution reaction, where the pyrazolopyrimidine core is reacted with a chlorinated aromatic compound.
Attachment of the propan-2-yloxypropyl group: This step involves the alkylation of the intermediate compound with a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Affecting cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidines, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-12(2)25-8-4-7-20-17-15-10-23-24(18(15)22-11-21-17)14-6-5-13(3)16(19)9-14/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCVACUGQPSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCOC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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